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Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.

Their dysregulation is a hallmark of many diseases, including cancer, making them prime

targets for therapeutic intervention. The development of specific and potent kinase inhibitors is

a major focus of modern drug discovery. Caffeic acid-pYEEIE is a high-affinity phosphopeptide

ligand for the Src Homology 2 (SH2) domain of Src family kinases.[1] This mimetic of the

optimal binding sequence pTyr-Glu-Glu-Ile (pYEEI) serves as an invaluable tool in the

screening and characterization of novel kinase inhibitors, particularly those that target the SH2

domain, a critical protein-protein interaction module in signal transduction. This document

provides detailed application notes and protocols for the use of Caffeic acid-pYEEIE in kinase

inhibitor screening campaigns.

Principle of Application
Caffeic acid-pYEEIE's primary application in kinase inhibitor screening is as a high-affinity

probe or competitor in binding assays targeting the SH2 domains of Src family kinases (e.g.,

Src, Lck, Fyn). The core principle involves a competitive binding format where the displacement

of a labeled probe (often a fluorescently tagged version of a pYEEI-containing peptide) from

the SH2 domain by a test compound is measured. A reduction in the signal generated by the

probe-SH2 domain interaction indicates that the test compound is a potential inhibitor.
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Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations of pYEEI-

related peptides and caffeic acid derivatives, providing a reference for assay development and

data interpretation.

Table 1: Binding Affinities of pYEEI Peptides to SH2 Domains

Peptide/Co
mpound

Target SH2
Domain

Assay Type Kd (nM) IC50 (µM) Reference

pYEEI Src 100 6.5 [2]

Ac-pYEEI Src
Fluorescence

Polarization
1700 - [3]

FTATEC(AAN

S)QpYEEIP
Lck

Fluorescence

Binding

Assay

39.8 - [4][5]

Caffeic acid-

pYEEIE
Src - 0.042 [1]

Table 2: Inhibitory Activity of Caffeic Acid and Derivatives

Compound
Target/Cell
Line

Assay Type IC50 Reference

Caffeic Acid

HeLa, CaCo2,

HT29, PC3,

HuH7

MTT Assay
110.2 - 1496

µg/ml (48h)

Caffeic Acid

DNA, RNA,

Protein

Expression

1.0, 0.5, 1.5 µM [6]

Caffeic Acid

Phenethyl Ester

(CAPE)

TPC-1 cells 25 µM (48h)
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Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP)
Assay for Src SH2 Domain Inhibitor Screening
This protocol describes a homogeneous, high-throughput compatible assay to screen for

inhibitors of the Src SH2 domain using a fluorescently labeled pYEEI peptide probe.

Materials and Reagents:

Recombinant Src SH2 domain protein

Fluorescently labeled pYEEI peptide probe (e.g., FAM-GpYEEI)

Caffeic acid-pYEEIE (as a positive control)

Test compounds library

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100

384-well, low-volume, black microplates

Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:

Preparation
Dispensing Incubation Readout Data Analysis

Prepare Reagents:
- Src SH2 Domain

- FAM-GpYEEI Probe
- Caffeic acid-pYEEIE

- Test Compounds

Prepare Assay Plate:
- Add Assay Buffer Add Src SH2 DomainTo all wells Add FAM-GpYEEI Probe

To all wells
Add Test Compound

or Control

Variable
Incubate at RT
(e.g., 30 min)

Measure Fluorescence
Polarization (mP)

Calculate % Inhibition
Determine IC50

Click to download full resolution via product page

Caption: Workflow for a competitive fluorescence polarization assay.
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Procedure:

Reagent Preparation:

Prepare a 2X working solution of Src SH2 domain in Assay Buffer.

Prepare a 2X working solution of the fluorescently labeled pYEEI probe (e.g., FAM-

GpYEEI) in Assay Buffer.

Prepare serial dilutions of Caffeic acid-pYEEIE in Assay Buffer to serve as a positive

control for inhibition.

Prepare dilutions of test compounds in Assay Buffer.

Assay Plate Setup (384-well format):

Test Wells: Add 5 µL of test compound solution.

Positive Control Wells: Add 5 µL of Caffeic acid-pYEEIE dilution series.

Negative Control (High mP) Wells: Add 5 µL of Assay Buffer (or vehicle, e.g., DMSO).

Blank (Low mP) Wells: Add 10 µL of the fluorescent probe solution and 10 µL of Assay

Buffer (no SH2 domain).

Reaction Assembly:

To all wells except the Blank, add 5 µL of the 2X Src SH2 domain solution.

To all wells, add 10 µL of the 2X fluorescent probe solution.

The final reaction volume will be 20 µL.

Incubation:

Seal the plate and incubate at room temperature for 30 minutes to 1 hour, protected from

light, to allow the binding reaction to reach equilibrium.

Measurement:
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Measure the fluorescence polarization (in millipolarization units, mP) of each well using a

suitable plate reader. Excitation and emission wavelengths should be appropriate for the

fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

Data Analysis:

Calculate the percent inhibition for each test compound concentration using the following

formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control -

mP_low_control)])

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Alternative Method - TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another

powerful technology for kinase inhibitor screening. This method can be used to measure either

direct kinase activity or binding events.

Principle:

A TR-FRET kinase assay typically involves a biotinylated peptide substrate and a phospho-

specific antibody labeled with a fluorescent acceptor (e.g., d2). The kinase phosphorylates the

biotinylated substrate. A lanthanide-labeled streptavidin (donor, e.g., Europium cryptate) is then

added along with the acceptor-labeled antibody. When the substrate is phosphorylated, the

donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the

kinase will prevent substrate phosphorylation and thus reduce the FRET signal.

Signaling Pathway Visualization:

The following diagram illustrates the signaling cascade involving Src kinase, a primary target

for inhibitors screened using pYEEI-based assays.
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Caption: Simplified Src kinase signaling pathway.
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Protocol 3: Alternative Method - ELISA-based Kinase
Assay
An Enzyme-Linked Immunosorbent Assay (ELISA) can also be adapted for kinase inhibitor

screening.

Principle:

A peptide substrate is coated onto the wells of a microplate. The kinase reaction is carried out

in the wells in the presence of ATP and test compounds. After the reaction, the wells are

washed, and a phospho-specific antibody conjugated to an enzyme (e.g., Horseradish

Peroxidase, HRP) is added. Following another wash step, a chromogenic or fluorogenic

substrate for the enzyme is added, and the resulting signal is measured. A decrease in signal

indicates kinase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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